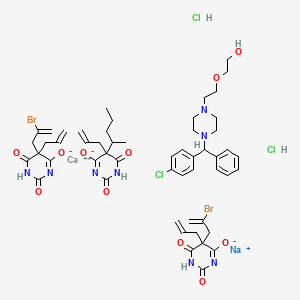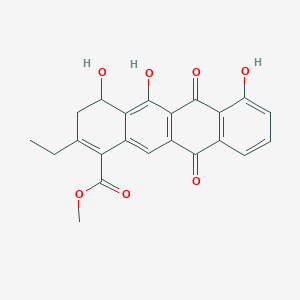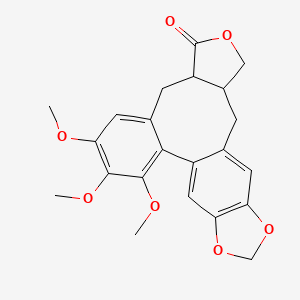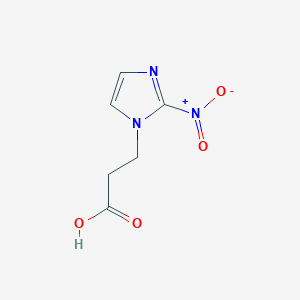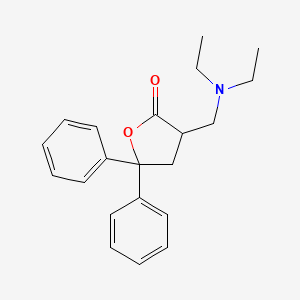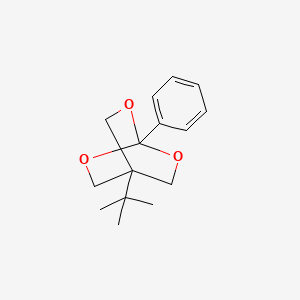
4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane
Übersicht
Beschreibung
4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane is a bicyclic ether compound composed of carbon, hydrogen, and oxygen atoms. It belongs to the family of tricyclic organic compounds known as 2,6,7-trioxabicyclo(2.2.2)octanes.
Vorbereitungsmethoden
The synthesis of 4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane involves the reaction of para-tert-butylphenol with glyoxal and formaldehyde in the presence of a catalyst. The product is then purified by recrystallization. The reaction conditions typically include:
- para-tert-butylphenol, glyoxal, formaldehyde
Catalyst: Acidic or basic catalyst
Solvent: Organic solvents such as acetone, chloroform, or ether
Temperature: Controlled to optimize yield and purity
Analyse Chemischer Reaktionen
4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield reduced derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., halides, amines).
Major Products: Oxidized or reduced derivatives, substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Explored for its potential therapeutic applications, including as a molecular switch in targeted drug delivery.
Industry: Utilized in polymer synthesis and catalyst development.
Wirkmechanismus
The mechanism of action of 4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane involves its interaction with molecular targets through its unique structural features. The compound’s stability and reactivity allow it to act as a molecular switch, modulating biological pathways and chemical reactions. Its bicyclic structure enables it to interact with specific receptors or enzymes, influencing their activity and leading to desired effects.
Vergleich Mit ähnlichen Verbindungen
4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane can be compared with other similar compounds, such as:
This compound derivatives: These compounds share similar structural features but differ in their substituents, leading to variations in their reactivity and applications.
2,6,7-Trioxabicyclo(2.2.2)octane compounds: This class of compounds has similar bicyclic structures but may have different functional groups, affecting their chemical properties and uses.
4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(22
Eigenschaften
IUPAC Name |
4-tert-butyl-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-13(2,3)14-9-16-15(17-10-14,18-11-14)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVNWLKUIGTVIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C12COC(OC1)(OC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220921 | |
| Record name | 4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70637-05-7 | |
| Record name | 4-(1,1-Dimethylethyl)-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70637-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070637057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-3-[[(2-methyl-3-nitrophenyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1223028.png)

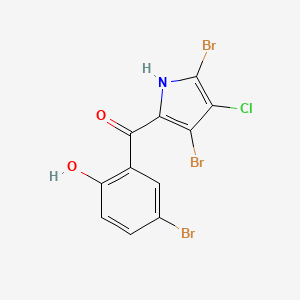
![3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl 3-[3-[3-[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propoxy]-3-oxopropyl]phenyl]propanoate;dichloride](/img/structure/B1223034.png)
![3-[(1S,4aR,5S,6S,8aR)-5-[(2-hydroxy-5-methoxy-3-methylphenyl)methyl]-5,6,8a-trimethyl-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid](/img/structure/B1223036.png)
